molecular formula C18H32O16 B089112 Erlose CAS No. 13101-54-7

Erlose

Cat. No.: B089112
CAS No.: 13101-54-7
M. Wt: 504.4 g/mol
InChI Key: FVVCFHXLWDDRHG-KKNDGLDKSA-N
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Description

Erlose (α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructose) is a non-reducing trisaccharide composed of two glucose units linked via α-1,4 glycosidic bonds and a terminal fructose unit connected via α-1,2 linkage. It is naturally present in honey, particularly in acacia honey, where concentrations range from 0.5–6.0 g/100 g, and in royal jelly . This compound is enzymatically synthesized through transfructosylation or transglucosylation reactions using sucrose as a substrate. Key enzymes include engineered amylosucrase mutants (e.g., NpAS mutants 47A10 and 37G4) and levansucrases (LS) from bacterial strains like Bacillus subtilis and Vibrio natriegens .

It also inhibits crystallization and browning in heat-processed foods . However, its resistance to human digestive enzymes and prebiotic efficacy require further validation .

Preparation Methods

Enzymatic Synthesis Using β-Fructofuranosidase from Xanthophyllomyces dendrorhous

Reaction Mechanism and Substrate Specificity

The extracellular β-fructofuranosidase from Xanthophyllomyces dendrorhous (Xd-INV) catalyzes the transfructosylation of sucrose to maltose, producing 6'-O-β-fructosylmaltose (neo-erlose) as the primary product . The enzyme exhibits strict regioselectivity, transferring the fructosyl moiety exclusively to the C6 hydroxyl group of the non-reducing glucose unit in maltose . This specificity contrasts with levansucrases, which often target the anomeric carbon (C1) of acceptors .

Optimization of Donor/Acceptor Ratios

Critical to erlose synthesis is the molar ratio of sucrose (donor) to maltose (acceptor). Studies demonstrate that a 1:3 donor/acceptor ratio maximizes neo-erlose yield at 16.8 g/L, representing a 2.3-fold increase compared to equimolar conditions . Higher maltose concentrations suppress competing hydrolysis while promoting transfructosylation:

Sucrose:Maltose (g/L)Neo-erlose Yield (g/L)Fructooligosaccharides (g/L)
100:30016.84.3
300:1007.48.9

Data adapted from Process Biochemistry 49:423-429 (2014)

Time-Course Analysis

Reaction progress monitoring reveals maximal neo-erlose accumulation at 240 minutes (26.8 g/L fructose, 43.7 g/L glucose) . Prolonged incubation beyond this point induces gradual product hydrolysis, emphasizing the need for precise reaction termination.

Inulosucrase-Mediated Synthesis from Lactobacillus gasseri

Bifunctional Activity of Inulosucrase

Lactobacillus gasseri DSM 20604 inulosucrase (IS) exhibits dual functionality:

  • Fructan Synthesis : Produces β-2,1-linked fructooligosaccharides (FOS) from sucrose

  • Acceptor Reaction : Transfers fructosyl groups to maltose, generating this compound and neo-erlose

Structural Diversity in Maltosylfructosides

Nuclear magnetic resonance (NMR) analysis confirms IS generates two trisaccharide isomers:

  • This compound : α-d-Glcp-(1→4)-α-d-Glcp-(1→2)-β-d-Fruf

  • Neo-erlose : β-d-Fruf-(2→6)-α-d-Glcp-(1→4)-α-d-Glcp

The enzyme's ability to fructosylate both C1 and C6 positions distinguishes it from Xd-INV, enabling simultaneous production of multiple this compound variants.

Yield Optimization Strategies

Varying initial sucrose/maltose ratios significantly impacts product profiles:

Sucrose:Maltose (g/100mL)Total MFOS Yield (%)This compound:Neo-erlose Ratio
10:50131:0.8
30:30521:1.2

Adapted from ASM Journals AEM.00854-13 (2013)

Higher sucrose concentrations favor FOS formation, while balanced ratios promote maltosylfructoside synthesis.

Purification and Analytical Techniques

High-Performance Anion-Exchange Chromatography (HPAEC-PAD)

Post-reaction mixtures require precise separation using CarboPac PA-1 columns with NaOH/NaOAc gradients . Typical retention times:

  • This compound : 19.5 min

  • Neo-erlose : 21.2 min

  • 1-Kestose : 23.4 min

Structural Validation via NMR Spectroscopy

Multidimensional NMR (COSY, TOCSY, HSQC) provides unambiguous linkage determination:

  • This compound : Cross-peaks between H1 of β-Fruf (δ 5.42 ppm) and H2 of Glc (δ 3.72 ppm)

  • Neo-erlose : Correlation between H2 of Fruf (δ 4.21 ppm) and H6 of Glc (δ 3.92 ppm)

MALDI-TOF Mass Spectrometry

Molecular ion peaks at m/z 504.437 [M+Na]+ confirm trisaccharide molecular weight . Absence of higher mass species validates enzyme inability to produce tetra/penta-fructosylated derivatives .

Comparative Analysis of Enzymatic Systems

Regioselectivity Patterns

Enzyme SourcePrimary Fructosyl Acceptor SiteByproduct Formation
X. dendrorhous Xd-INVC6-OH of maltose<5% neokestose
L. gasseri InulosucraseC1-OH and C6-OH15-20% FOS

Industrial Scalability Considerations

  • Xd-INV Advantages : High regioselectivity simplifies purification

  • IS Advantages : Broader product spectrum for functional food applications

Chemical Reactions Analysis

Types of Reactions: Erlose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Food Industry Applications

Sweetener Development

  • Erlose has been identified as a potential sweetener due to its sweetness profile and low caloric value compared to traditional sugars. Research indicates that this compound can be synthesized through engineered enzymes, specifically amylosucrases, which can produce this compound from sucrose with high efficiency .

Prebiotic Potential

  • Studies have suggested that this compound may exhibit prebiotic properties, supporting the growth of beneficial gut bacteria. This characteristic positions this compound as a valuable ingredient in functional foods aimed at enhancing digestive health .
ApplicationDescriptionReferences
SweetenerLow-caloric alternative to sugar ,
PrebioticSupports growth of beneficial gut bacteria ,

Pharmaceutical Applications

Drug Formulation

  • This compound's non-hygroscopic nature and stability make it suitable for use in pharmaceutical formulations. It can be utilized as a carrier for active ingredients, enhancing the delivery and absorption of drugs .

Oral Health Products

  • Due to its sweetness without contributing to dental caries, this compound is being explored for use in dental products such as toothpaste and mouthwash. Its ability to inhibit the growth of harmful oral bacteria presents a promising avenue for improving oral health .
ApplicationDescriptionReferences
Drug CarrierEnhances delivery and absorption of pharmaceuticals
Dental ProductsNon-cariogenic sweetener for oral health products

Biotechnological Applications

Enzyme Engineering

  • Recent advancements in enzyme engineering have led to the development of mutant amylosucrases capable of synthesizing this compound from sucrose with improved yields. These engineered enzymes can be optimized for industrial-scale production, making this compound more accessible for various applications .

Biochemical Research

  • This compound serves as a model compound in biochemical studies aimed at understanding glycosylation processes and enzyme-substrate interactions. Its synthesis and characterization provide insights into carbohydrate chemistry and enzymatic mechanisms .
ApplicationDescriptionReferences
Enzyme EngineeringProduction optimization through engineered enzymes ,
Biochemical ResearchStudy of glycosylation processes ,

Case Study 1: Production Optimization

A study focused on optimizing the production of this compound using engineered amylosucrase mutants demonstrated significant improvements in yield when varying sucrose concentrations were used. At higher concentrations (600 mM), this compound production reached up to 70.6 g/L, highlighting the potential for industrial applications in food and pharmaceutical sectors .

Case Study 2: Prebiotic Effects

Research investigating the prebiotic effects of this compound found that it selectively stimulated the growth of beneficial gut bacteria while inhibiting pathogenic strains. This dual action underscores its potential role in functional food products aimed at promoting gut health .

Mechanism of Action

Erlose exerts its effects primarily through its interaction with oral microorganisms. It inhibits the formation of dental caries by preventing the growth and activity of Streptococcus mutans. The molecular targets include the enzymes involved in the metabolism of sucrose by these bacteria, thereby reducing their ability to produce acids that cause tooth decay .

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Properties of Erlose and Structurally Related Oligosaccharides

Compound Structure Natural Sources Production Methods Functional Properties
This compound α-D-Glc-(1→4)-α-D-Glc-(1→2)-β-D-Fru Honey (acacia, rapeseed), royal jelly Engineered amylosucrases, levansucrases, cyclodextrin glucanotransferases Low cariogenicity, anti-crystallization, sucrose-like taste, potential prebiotic
Panose α-D-Glc-(1→6)-α-D-Glc-(1→4)-α-D-Glc Honey, ginseng, fermented foods Pullulanase hydrolysis, dextransucrase transglucosylation Non-digestible, antioxidant, prebiotic, stabilizer in food/pharma
Turanose α-D-Glc-(1→3)-D-Fru Honey (e.g., heather, acacia) Enzymatic isomerization of sucrose Low sweetness, humectant, anti-microbial
Melezitose α-D-Glc-(1→3)-β-D-Fru-(2→1)-α-D-Glc Honeydew honey, fir honey Enzymatic synthesis via LS High thermal stability, prebiotic, anti-inflammatory

Enzymatic Production Efficiency

Table 2: Yield Comparison of this compound and Panose Using Engineered Amylosucrase Mutants

Mutant Sucrose (mM) This compound Yield (g/L) Panose Yield (g/L) Notes
47A10 600 70.6 3.8 Highest this compound specificity (42.4% yield)
37G4 600 57.5 8.0 Balanced this compound/panose production; 45.9% this compound yield
39A8 600 9.6 1.5 Specialized in turanose (46% glucosyl incorporation)
Wild-type 600 0 0 No this compound/panose production
  • This compound vs. Panose: this compound production is favored by high sucrose concentrations (600 mM), while panose synthesis is less responsive to substrate concentration. Mutants 47A10 and 37G4 exhibit superior this compound yields (42–46%) compared to panose (≤6.4%) .
  • This compound vs. Turanose: Turanose production dominates in mutants like 39A8, highlighting enzyme specificity for α-1,3 linkages over α-1,2/α-1,4 in this compound .

Research Findings and Challenges

  • Enzyme Engineering : Mutants like 47A10 (NpAS) and LS2 (V. natriegens) achieve this compound yields up to 200 g/L, outperforming wild-type enzymes .
  • Natural Abundance : this compound content varies by honey type—highest in rapeseed honey (8.26 g/100 g) and absent in phacelia honey .
  • Digestibility: Unlike panose, this compound may be partially hydrolyzed in the human gut, necessitating further studies on its prebiotic efficacy .

Biological Activity

Erlose, chemically known as α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→2)-β-D-fructose, is a disaccharide produced through the enzymatic action of amylosucrase on sucrose. This compound has garnered attention for its potential applications in food science and biotechnology, particularly due to its unique properties and biological activities.

Chemical Structure and Synthesis

This compound is structurally characterized as a glucosyl-fructosyl compound. Its synthesis involves the transglycosylation reaction catalyzed by engineered variants of the enzyme amylosucrase. Research has demonstrated that specific mutations in the enzyme can enhance the yield of this compound when using sucrose as a substrate. For instance, mutant enzymes have been shown to produce significantly higher concentrations of this compound at elevated sucrose levels, with yields reaching up to 70.6 g L1^{-1} under optimal conditions .

Table 1: Production Yields of this compound by Engineered Amylosucrase Mutants

Mutant EnzymeSucrose Concentration (mM)This compound Production (g L1^{-1})Yield (%)
47A1060070.642.4
37G460057.545.9
39A86009.64.9

Prebiotic Potential

This compound exhibits prebiotic properties, which can stimulate beneficial gut microbiota. In vitro studies have indicated that this compound can promote the growth of bifidobacteria and lactobacilli, which are essential for maintaining gut health and preventing gastrointestinal disorders. This activity is crucial as it suggests that this compound could serve as a functional ingredient in probiotic formulations and functional foods .

Impact on Aphid Feeding Behavior

Recent studies have shown that this compound is present in honeydew produced by aphids, indicating its role in plant-insect interactions. The presence of this compound in honeydew enhances its nutritional value for certain parasitoids, increasing their longevity significantly when fed on solutions containing this compound . This finding suggests that this compound may play a role in ecological dynamics by influencing predator-prey relationships in agricultural settings.

Case Studies and Research Findings

Case Study: Enzymatic Production of this compound

A study focused on the enzymatic production of this compound highlighted the effectiveness of engineered amylosucrases in synthesizing this compound from sucrose. The research demonstrated that specific mutations could enhance product specificity towards this compound compared to wild-type enzymes, ultimately leading to more efficient production processes for industrial applications .

Research Findings: Nutritional Benefits

Another research investigation evaluated the nutritional benefits of this compound as a sweetener compared to traditional sugars. It was found that this compound not only provides sweetness but also has a lower glycemic index, making it a suitable alternative for diabetic patients and those seeking healthier sweetening options .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Erlose in biological samples?

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying this compound due to its specificity for trisaccharides. Methodological steps include:

  • Column selection : Use a hydrophilic interaction liquid chromatography (HILIC) column to separate polar sugars .
  • Detection : Pair with evaporative light scattering (ELS) or refractive index (RI) detectors, as this compound lacks UV absorbance .
  • Validation : Follow ICH guidelines for linearity (R² > 0.99), recovery rates (90–110%), and limit of detection (LOD < 0.1 µg/mL) .

Q. How should researchers design experiments to assess this compound’s anti-cariogenic properties against Streptococcus mutans?

  • In vitro models : Use biofilm assays with hydroxyapatite discs to simulate dental enamel. Measure acid production (pH drop) and biofilm biomass via crystal violet staining .
  • Controls : Include sucrose as a positive control and xylitol as a negative control for comparative analysis .
  • Data normalization : Express results as percentage inhibition relative to controls to account for inter-experimental variability .

Q. What are the key considerations for synthesizing this compound in laboratory settings?

  • Enzymatic synthesis : Optimize conditions for β-fructofuranosidase activity (pH 5.5–6.0, 40°C) using sucrose and glucose as substrates .
  • Purification : Employ size-exclusion chromatography to isolate this compound from unreacted substrates and byproducts. Validate purity via nuclear magnetic resonance (NMR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Meta-analysis framework : Apply PRISMA guidelines to systematically evaluate heterogeneity in experimental designs (e.g., bacterial strains, exposure durations) .
  • Sensitivity analysis : Use statistical tools like Cochran’s Q-test to identify outliers or confounding variables (e.g., pH fluctuations in biofilm assays) .

Q. What advanced techniques are suitable for elucidating this compound’s structural interactions with dental pathogens?

  • Molecular docking : Model this compound’s binding affinity to S. mutans glucosyltransferases (Gtfs) using software like AutoDock Vina. Validate predictions with surface plasmon resonance (SPR) .
  • Transcriptomics : Perform RNA sequencing to identify downregulated virulence genes (e.g., gtfB, gtfC) in this compound-treated biofilms .

Q. How should researchers address reproducibility challenges in this compound synthesis protocols?

  • Robustness testing : Vary enzymatic reaction parameters (temperature, substrate ratios) using factorial design (e.g., 2^k designs) to identify critical factors .
  • Inter-laboratory validation : Share standardized protocols via platforms like Protocols.io and report results using CONSORT-equivalent guidelines for industrial research .

Q. Methodological and Reporting Guidelines

Q. What reporting standards ensure transparency in this compound-related research?

Adhere to EQUATOR Network guidelines:

  • In vitro studies : Follow ARRIVE 2.0 for detailed methodology and raw data inclusion .
  • Bioactivity assays : Report minimum inhibitory concentration (MIC) values with 95% confidence intervals .

Q. How can researchers optimize data presentation for interdisciplinary audiences?

  • Visualization : Use heatmaps for transcriptomic data and dose-response curves for bioactivity assays .
  • Supplementary materials : Archive raw NMR spectra and HPLC chromatograms in repositories like Zenodo .

Q. Tables for Comparative Analysis

Table 1 : Comparison of Analytical Methods for this compound Quantification

MethodSensitivity (LOD)ThroughputCostBest Use CaseReference
HPLC-ELS0.05 µg/mLModerate$$$
 | Purity validation      | <span data-key="40" class="reference-num" data-pages="undefined">20</span>    |  

| GC-MS | 0.1 µg/mL | Low |

| Enzymatic assay | 1.0 µg/mL | High | $ | High-throughput screens| <span data-key="42" class="reference-num" data-pages="undefined">21</span> | **Table 2**: Common Pitfalls in this compound Bioactivity Studies | Pitfall | Mitigation Strategy | Reference | |-----------------------------|----------------------------------------------|-----------| | Uncontrolled pH in assays | Use buffered growth media (e.g., PBS) | <span data-key="43" class="reference-num" data-pages="undefined">21</span> | | Cross-contamination | Validate sterility via negative controls | <span data-key="44" class="reference-num" data-pages="undefined">15</span> | | Inconsistent biofilm models | Standardize hydroxyapatite disc preparation | <span data-key="45" class="reference-num" data-pages="undefined">11</span> | --- #### **References** - <span data-key="46" class="reference-num" data-pages="undefined">2</span><span data-key="47" class="reference-num" data-pages="undefined">3</span><span data-key="48" class="reference-num" data-pages="undefined">11</span> as cited in tables and text. This FAQ collection integrates methodological rigor, advanced analytical frameworks, and reporting standards to address both foundational and complex challenges in this compound research.

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O16/c19-1-5-8(23)10(25)12(27)16(30-5)32-14-7(3-21)31-17(13(28)11(14)26)34-18(4-22)15(29)9(24)6(2-20)33-18/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15+,16-,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVVCFHXLWDDRHG-KKNDGLDKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3(C(C(C(O3)CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)O)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10927037
Record name Glucosylsucrose
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Molecular Weight

504.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13101-54-7
Record name Erlose
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Record name Glucosylsucrose
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Record name (2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
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